molecular formula C56H72N9NaO23S B10764991 Micafungin (sodium salt)

Micafungin (sodium salt)

Cat. No.: B10764991
M. Wt: 1294.3 g/mol
InChI Key: XMIXJEXETXVNDE-XIXVKJHBSA-N
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Description

Micafungin (sodium salt) is an antifungal drug belonging to the echinocandin class of compounds. It is primarily used to treat invasive fungal infections, particularly those caused by Candida and Aspergillus species. Micafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall, thereby disrupting cell wall integrity and leading to fungal cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of micafungin (sodium salt) involves several steps. Initially, micafungin acid is synthesized through a series of chemical reactions. This acid is then converted into its sodium salt form by mixing it with a weak base in an aqueous solution. The process may also involve the use of organic solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of micafungin (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of cation exchange resins for purification and control of pH levels to maintain product stability .

Chemical Reactions Analysis

Types of Reactions

Micafungin (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions are typically derivatives of micafungin with modified functional groups. These derivatives can have different antifungal properties and may be used to develop new antifungal agents .

Scientific Research Applications

Micafungin (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Micafungin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is crucial for the synthesis of 1,3-beta-D-glucan, a key component of the fungal cell wall. By blocking this enzyme, micafungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is unique to echinocandins and does not affect mammalian cells, making micafungin highly selective for fungal cells .

Comparison with Similar Compounds

Micafungin is part of the echinocandin class of antifungal agents, which also includes caspofungin and anidulafungin. Compared to these compounds, micafungin has a broader spectrum of activity against Candida species and is often preferred for its efficacy and safety profile. Unlike azoles and polyenes, echinocandins like micafungin target the fungal cell wall rather than the cell membrane, reducing the risk of toxicity and drug interactions .

Similar Compounds

Micafungin’s unique mechanism of action and broad-spectrum activity make it a valuable tool in the treatment of invasive fungal infections, particularly in immunocompromised patients.

Properties

Molecular Formula

C56H72N9NaO23S

Molecular Weight

1294.3 g/mol

IUPAC Name

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydride

InChI

InChI=1S/C56H71N9O23S.Na.H/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);;/q;+1;-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;;/m0../s1

InChI Key

XMIXJEXETXVNDE-XIXVKJHBSA-N

Isomeric SMILES

[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+]

Canonical SMILES

[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+]

Origin of Product

United States

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